molecular formula C16H17N3OS B1660238 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- CAS No. 73590-87-1

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-

Cat. No.: B1660238
CAS No.: 73590-87-1
M. Wt: 299.4 g/mol
InChI Key: VTVRIUZRAIVZSC-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole . This systematic nomenclature follows established IUPAC conventions for heterocyclic compounds and provides a precise description of the molecular structure through its naming protocol.

The systematic name reveals several critical structural components that define the compound's architecture. The benzimidazole core structure serves as the primary heterocyclic framework, while the pyridine moiety functions as a significant substituent. The thioether linkage, indicated by the "sulfanyl" designation in the IUPAC name, connects these two heterocyclic systems through a methylene bridge. The methoxy group and two methyl substituents on the pyridine ring complete the structural complexity reflected in the systematic nomenclature.

Alternative systematic nomenclature for this compound includes the designation 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- , which represents an older but still recognized naming convention. This alternative nomenclature places emphasis on the benzimidazole as the parent structure while describing the pyridinyl substituent as a derivative component. Both naming systems provide equivalent structural information but differ in their hierarchical approach to describing the molecular architecture.

Molecular Formula and Structural Representation

The molecular formula of 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is C₁₆H₁₇N₃OS . This formula indicates the presence of sixteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, collectively forming a molecular weight of 299.4 grams per mole.

The structural representation reveals a complex heterocyclic architecture consisting of two primary ring systems connected through a thioether linkage. The benzimidazole core contains two nitrogen atoms within its fused ring structure, contributing to the compound's chemical properties and potential reactivity patterns. The pyridine ring system features strategic substitution with methoxy and methyl groups that influence both the electronic distribution and steric characteristics of the molecule.

Molecular Parameter Value
Molecular Formula C₁₆H₁₇N₃OS
Molecular Weight 299.4 g/mol
Number of Carbon Atoms 16
Number of Hydrogen Atoms 17
Number of Nitrogen Atoms 3
Number of Oxygen Atoms 1
Number of Sulfur Atoms 1

The thioether bridge connecting the benzimidazole and pyridine systems represents a crucial structural feature that defines the compound's three-dimensional conformation and potential biological activity. This sulfur-containing linkage provides flexibility in the molecular architecture while maintaining a stable connection between the two heterocyclic components. The methylene group adjacent to the sulfur atom further contributes to the conformational freedom of the molecule.

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number for 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is 73590-87-1 . This unique numerical identifier provides an unambiguous method for referencing this specific chemical compound in scientific literature, regulatory databases, and commercial chemical catalogs.

The compound is recognized by several synonyms that reflect different naming conventions and database systems. The primary alternative designation is 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole , which represents the preferred IUPAC nomenclature. Additional synonyms include database-specific identifiers such as CHEMBL50030 and SCHEMBL10578851 , which facilitate identification within specialized chemical databases and pharmaceutical research platforms.

Identifier Type Value
CAS Registry Number 73590-87-1
PubChem CID 10661891
CHEMBL ID CHEMBL50030
SCHEMBL ID SCHEMBL10578851

The systematic organization of synonyms and identifiers reflects the compound's presence in multiple chemical databases and research contexts. These various nomenclature systems serve different purposes within the scientific community, from regulatory compliance to pharmaceutical research applications. The diversity of naming conventions demonstrates the compound's significance across multiple scientific disciplines and industrial applications.

Database identifiers such as the PubChem Compound Identifier (CID) 10661891 provide additional avenues for accessing comprehensive chemical information. These numerical identifiers complement the CAS Registry Number by offering alternative pathways for literature searches and chemical database queries. The multiplicity of identification systems ensures robust accessibility to chemical information across diverse research platforms and regulatory frameworks.

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-8-17-14(11(2)15(10)20-3)9-21-16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVRIUZRAIVZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443220
Record name 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73590-87-1
Record name 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioether Formation via Pyridine Intermediate Coupling

The most widely documented route involves coupling a functionalized pyridine derivative with 5-methoxy-2-mercaptobenzimidazole. As detailed in a seminal patent, this method begins with 3,5-lutidine (III ), which undergoes oxidation with hydrogen peroxide in acetic acid to form the N-oxide (IV ). Subsequent nitration with a sulfuric-nitric acid mixture introduces a nitro group at the 4-position, yielding V . Treatment with dimethyl sulfate in acetone generates a dimethyl sulfate adduct (VI ), which is converted to the hydroxymethyl derivative (VII ) via ammonium persulfate in methanol.

Critical to this pathway is the chlorination of VII using thionyl chloride, producing the chloromethyl intermediate (VIII ). This intermediate reacts with 5-methoxy-2-mercaptobenzimidazole in dichloromethane, facilitated by phase-transfer catalysts like tetrabutyl ammonium bromide, to form the thioether (IX ). Methoxylation of IX with sodium methoxide substitutes the nitro group with a methoxy group, yielding the target thioether (II ) in 82–89% purity after hydrochloride salt precipitation.

Optimization of Oxidation Conditions

The final oxidation of the thioether (II ) to the sulfoxide (omeprazole) employs hydrogen peroxide (1–2 equivalents) and phthalic anhydride in dichloromethane/ethyl acetate at –10–10°C. This step achieves 91–94% conversion efficiency, with residual solvents removed via distillation. Comparative studies highlight the superiority of phthalic anhydride over m-chloroperbenzoic acid (mCPBA) in minimizing over-oxidation byproducts.

Alternative Benzimidazole Core Synthesis

Condensation of o-Phenylenediamine with Aldehydes

A solvent-free method reported by Karami et al. synthesizes benzimidazole derivatives via condensation of o-phenylenediamine and aldehydes using polyvinylpyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH). For instance, 4-chlorobenzaldehyde reacts with o-phenylenediamine in the presence of PVP-TfOH (0.2 g) and H₂O₂ (3 mmol) at 70°C for 6 minutes, yielding 2-(4-chlorophenyl)-1H-benzimidazole in 95% yield. This approach avoids toxic solvents and enables catalyst reuse for five cycles without significant activity loss.

Mechanistic Insights and Kinetic Studies

Role of Hydrogen Peroxide in Oxidative Cyclization

In PVP-TfOH-catalyzed reactions, H₂O₂ acts as both an oxidant and proton source. FT-IR studies confirm that H₂O₂ activates the aldehyde carbonyl, enabling nucleophilic attack by the amine group of o-phenylenediamine. The absence of H₂O₂ results in imine intermediates rather than cyclized benzimidazoles, underscoring its necessity.

Temperature and Solvent Effects

Reaction kinetics for thioether formation are highly temperature-dependent. At 70°C, the coupling of VIII with 5-methoxy-2-mercaptobenzimidazole reaches completion within 2 hours, whereas temperatures below 50°C require >8 hours. Solvent screening reveals dichloromethane as optimal due to its polarity and immiscibility with aqueous phases, simplifying product isolation.

Industrial-Scale Purification Strategies

Hydrochloride Salt Precipitation

Crude thioether (II ) is purified via hydrochloride salt formation. Treating a dichloromethane solution of II with HCl gas precipitates the hydrochloride salt (X ), which is filtered and washed to remove unreacted precursors. This step enhances purity from ~85% to >98%.

Recrystallization Techniques

Ethanol-water recrystallization further purifies the free base after salt decomposition. For example, dissolving II in hot ethanol (10 mL) and precipitating with ice water (30 mL) yields crystals with 99.5% purity, as verified by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Patent Route 82–89 12–18 hours High purity, scalable Multi-step, costly catalysts
PVP-TfOH Catalysis 95 6 minutes Solvent-free, reusable catalyst Limited to benzimidazole core
Chromone Cyclocondensation 74 30 minutes Mild conditions Irrelevant to target structure

Chemical Reactions Analysis

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- undergoes various chemical reactions:

Scientific Research Applications

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related disorders. The compound binds covalently to the enzyme, leading to its inactivation .

Comparison with Similar Compounds

Key Findings :

  • The thioether form (target compound) lacks proton pump inhibitory activity but is pivotal in synthetic pathways .
  • Sulfoxide derivatives (e.g., Omeprazole, Esomeprazole) exhibit acid-suppressing effects due to their ability to form disulfide bonds with H⁺/K⁺-ATPase enzymes .
  • Sulfone derivatives are pharmacologically inert and represent terminal metabolites .

Analogues with Modified Substituents

Variations in the benzimidazole or pyridine rings alter physicochemical properties and biological activity:

Pyridine Ring Modifications

Compound Name Pyridine Substituents LogP PSA (Ų) Notable Properties Reference
Omeprazole sulfide (Target) 4-methoxy, 3,5-dimethyl 3.97 85.3 High lipophilicity
2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]- 4-chloro, 3,5-dimethyl N/A N/A Enhanced metabolic resistance
2-[[[4-(2-Ethoxyethoxy)-3-methyl-2-pyridinyl]methyl]thio]- 4-(2-ethoxyethoxy), 3-methyl N/A N/A Extended half-life in vivo

Key Findings :

  • Chlorine substitution (e.g., 4-chloro) increases metabolic stability but may reduce solubility .
  • Ethoxyethoxy groups improve bioavailability by modulating lipophilicity .

Benzimidazole Core Modifications

Compound Name Benzimidazole Substituents Antimicrobial Activity (Zone of Inhibition, mm) Reference
Omeprazole sulfide (Target) 5-methoxy Not reported
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide Thieno-pyrimidinone + acetamide 18–22 mm (against S. aureus, E. coli)
6-(1H-Benzimidazol-2-yl)-2-(benzylsulfanyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidinone + benzylthio 15–20 mm (against P. aeruginosa)

Key Findings :

  • Acetamide and thieno-pyrimidinone derivatives exhibit broad-spectrum antimicrobial activity, unlike the target compound .
  • The target compound’s methoxy group contributes to its role as a synthetic precursor rather than a bioactive agent .

Key Findings :

  • The target compound’s synthesis achieves high yields (>75%) under optimized conditions .
  • Enantioselective oxidation (e.g., for Esomeprazole) requires specialized solvents but ensures stereochemical purity .

Biological Activity

1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxy-substituted pyridine moiety linked through a thioether group. The structural characteristics contribute to its pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives. The compound has demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of 1H-Benzimidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
1H-BenzimidazoleStaphylococcus aureus4
1H-BenzimidazoleStreptococcus faecalis8
1H-BenzimidazoleCandida albicans64
1H-BenzimidazoleAspergillus niger64

The synthesized derivatives exhibited potent antibacterial activity against Gram-positive bacteria, particularly against Staphylococcus aureus, including methicillin-resistant strains. The minimal inhibitory concentrations (MIC) were significantly lower than standard antibiotics like amikacin, indicating a promising alternative for treatment .

Anticancer Activity

Benzimidazole derivatives are increasingly recognized for their potential as anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Table 2: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)Reference
1H-BenzimidazoleMDA-MB-23116.38
1H-BenzimidazoleHCT1163.7
1H-BenzimidazoleK5622.68

The compound demonstrated significant antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM, indicating strong potential as an anticancer therapeutic agent . Additionally, it showed selective activity against other cancer cell lines, including HCT116 and K562, with IC50 values suggesting effective inhibition at low concentrations .

The biological activity of benzimidazole derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : These compounds have been identified as inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair .
  • DNA Intercalation : Benzimidazoles can intercalate into DNA, disrupting replication and transcription processes .
  • Apoptotic Pathways : Certain derivatives induce apoptosis in cancer cells through intrinsic pathways, promoting cell death .

Case Studies

Recent studies have focused on synthesizing various benzimidazole derivatives to enhance their biological activity. For instance, a study synthesized eighteen derivatives that exhibited varying degrees of topoisomerase inhibition and cytotoxicity against leukemia and hepatocellular carcinoma cells . Another study highlighted the development of N-substituted benzimidazoles with improved solubility and bioactivity against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole with high yield?

  • Methodological Answer : Synthesis optimization involves selecting reagents and controlling reaction parameters. For example, using sodium methoxide (28% solution) in methanol under reflux for 10 hours achieved an 85% yield, while potassium carbonate with magnesium chloride under similar conditions yielded 75% . Key factors include stoichiometry (excess sodium methoxide improves substitution efficiency), solvent choice (methanol/ethyl acetate for phase separation), and neutralization with dilute HCl to isolate the product. Comparative studies suggest reflux duration and catalyst presence (e.g., MgCl₂) significantly influence yield .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity (e.g., 95.5% purity reported in intermediates) . Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural features, such as the benzimidazole core and pyridinylmethylthio substituents. Mass spectrometry (LC-MS) provides molecular weight verification. For example, ESI-MS data in related benzimidazole derivatives confirm molecular ion peaks .

Q. What are the key steps in isolating the compound from reaction mixtures?

  • Methodological Answer : Post-reaction workup includes neutralization (e.g., dilute HCl), liquid-liquid extraction with ethyl acetate, and drying over anhydrous MgSO₄ . Crystallization techniques (e.g., chilling to 0°C) enhance purity, as seen in the isolation of 75% yield crystalline powder .

Advanced Research Questions

Q. How can stereoselective sulfoxidation of the thioether group be achieved to synthesize enantiomerically enriched sulfoxide derivatives?

  • Methodological Answer : Asymmetric oxidation using hydrogen peroxide (30% H₂O₂) and chiral manganese catalysts (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane) at -10°C yields sulfoxides with 67% enantiomeric excess (S-enriched) . Temperature control (-10°C vs. 0–20°C) and catalyst loading (5 mol%) are critical to minimizing sulfone byproduct formation (<5%) .

Q. What mechanistic insights explain the compound's inhibition of gastric H⁺/K⁺-ATPase?

  • Methodological Answer : The compound’s structural similarity to proton pump inhibitors (PPIs) like omeprazole suggests covalent binding to cysteine residues in the enzyme’s α-subunit under acidic conditions . In vitro studies using acid-activated formulations (pH < 4) demonstrate irreversible inhibition via sulfenamide intermediate formation. Competitive assays with other PPIs (e.g., pantoprazole, lansoprazole) can map binding specificity .

Q. How do structural modifications (e.g., methoxy vs. difluoromethoxy groups) impact biological activity?

  • Methodological Answer : Substitutions on the benzimidazole ring influence bioavailability and target affinity. For instance, 5-difluoromethoxy analogs exhibit enhanced metabolic stability compared to methoxy derivatives, as seen in pantoprazole . Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., via nucleophilic substitution) and testing against bacterial or enzymatic targets .

Q. What in vitro models are suitable for evaluating antimicrobial activity of benzimidazole derivatives?

  • Methodological Answer : Agar diffusion assays using Staphylococcus aureus or Escherichia coli measure inhibition zones. Minimum inhibitory concentration (MIC) values are determined via broth microdilution. For example, derivatives with thieno[2,3-d]pyrimidin-4-one scaffolds showed activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Data Contradictions and Resolution

Q. Why do reported synthesis yields vary significantly (e.g., 67% vs. 9% ee in sulfoxidation)?

  • Analysis : Lower enantiomeric excess (9% ee) occurs at higher temperatures (0–20°C) without optimized catalysts, whereas sub-zero conditions (-10°C) and chiral ligands improve stereocontrol . Contradictions in yield (85% vs. 75%) arise from reagent purity (e.g., anhydrous MgCl₂ vs. hydrated forms) or stoichiometric imbalances .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-

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